![molecular formula C14H19NO3 B2628178 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid CAS No. 329079-35-8](/img/structure/B2628178.png)
3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid, also known by its CAS Number 329079-35-8, is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid . The molecular weight of this compound is calculated to be 278.34678 g/mol .Applications De Recherche Scientifique
Safety Evaluation in Food Contact Materials
A study by the EFSA examined the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, for use in food contact materials. It was concluded that there is no safety concern for consumers when the substance is used in specific conditions, highlighting its application in packaging materials that come into contact with food (Flavourings, 2011).
Medicinal Chemistry and Drug Development
Research into planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including those similar to "3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid", has shown their potential in medicinal chemistry. These compounds have been used to create analogues of the antibiotic platensimycin, although they did not exhibit promising antibacterial activity. This indicates a direction for the development of novel organometallic drug candidates (Patra, Merz, & Metzler-Nolte, 2012).
Chemical Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds with structural similarities to "3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid", focusing on their potential applications in various domains, such as materials science, organic chemistry, and environmental remediation. For instance, the synthesis of planar chiral carboxylic acid derivatives and their use in the preparation of organometallic analogues highlights the versatility of these compounds in synthetic chemistry (Patra, Merz, & Metzler-Nolte, 2012).
Environmental and Microbial Studies
The degradation of naphthenic acids by microbial action has been explored, providing insights into the environmental fate of these compounds. A study on the aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids by a new isolate of Mycobacterium demonstrated the potential for microbial remediation of toxic compounds in the environment (Johnson et al., 2012).
Photovoltaic Applications
Investigations into isonicotinate derivatives, including their use as additives in dye-sensitized solar cells, suggest potential applications in renewable energy technologies. The incorporation of these derivatives has shown to improve the photovoltaic performance of solar cells, indicating the relevance of carboxylic acid derivatives in enhancing energy conversion efficiency (Bagheri & Dehghani, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-tert-butylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXRSSZVQEDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)

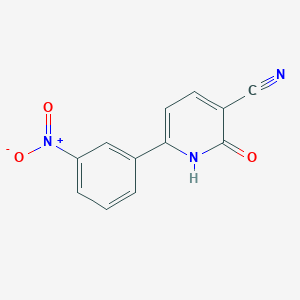
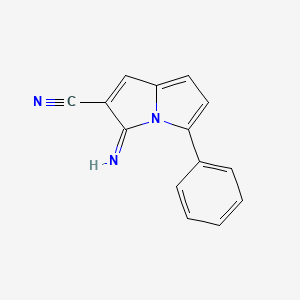

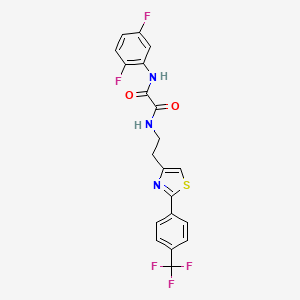
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
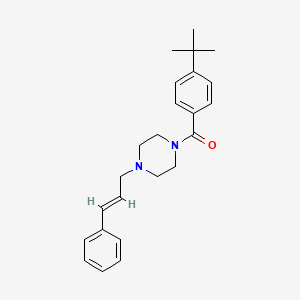
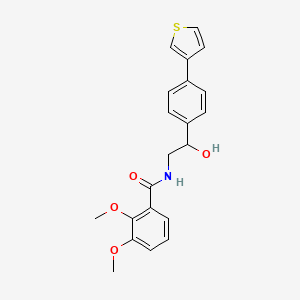
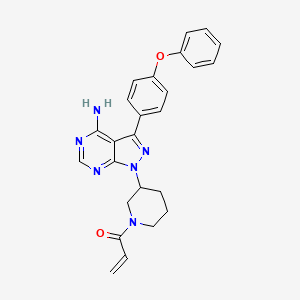
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)

